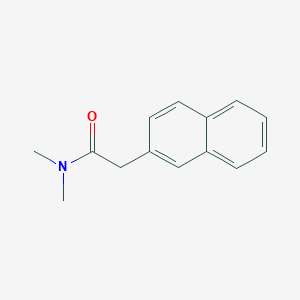![molecular formula C12H14ClNO3 B6635604 3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid](/img/structure/B6635604.png)
3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid, also known as CB-30865, is a chemical compound that has been the focus of scientific research in recent years. This compound belongs to the family of benzoylphenylurea (BPU) herbicides and has been found to have potential applications in various fields, including agriculture and medicine. In
Mecanismo De Acción
3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid exerts its effects by inhibiting the activity of the enzyme acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis. By inhibiting this enzyme, 3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid can prevent the growth and proliferation of certain cells, including cancer cells. This mechanism of action has been studied extensively and has been found to be effective in various experimental models.
Biochemical and Physiological Effects:
3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid has been found to have various biochemical and physiological effects in experimental models. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In plants, it has been found to inhibit the synthesis of fatty acids, leading to the inhibition of plant growth. 3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid has also been studied for its effects on lipid metabolism and insulin sensitivity, making it a potential therapeutic agent for metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the activity of enzymes involved in fatty acid synthesis. It is also relatively stable and easy to synthesize, making it a viable option for large-scale experiments. However, 3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid. One area of interest is the development of more potent and selective inhibitors of ACC, which could have potential applications in cancer therapy and other diseases. Another area of interest is the study of 3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid in combination with other drugs, which could enhance its therapeutic effects. Additionally, further research is needed to explore the potential applications of 3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid in agriculture and other fields.
Métodos De Síntesis
The synthesis of 3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid involves a series of chemical reactions that start with the condensation of 4-chloro-2-methylbenzoic acid with 1,4-diaminobutane in the presence of a coupling agent. The resulting product is then treated with a reagent to form the final compound, 3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid has been found to have potential applications in various fields of scientific research. In agriculture, it has been studied as a potential herbicide due to its ability to inhibit the growth of certain plants. In medicine, it has been explored for its potential as a therapeutic agent for cancer and other diseases. 3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid has also been studied for its ability to modulate the activity of certain enzymes, making it a potential tool for drug discovery and development.
Propiedades
IUPAC Name |
3-[(4-chloro-2-methylbenzoyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-7-5-9(13)3-4-10(7)12(17)14-8(2)6-11(15)16/h3-5,8H,6H2,1-2H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGWRLOGRUMRSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)NC(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid](/img/structure/B6635571.png)

![2-[(4-Chloro-2-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6635588.png)
![2-[4-(4-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6635596.png)
![5-[(4-Chloro-2-methylbenzoyl)amino]-2-fluorobenzoic acid](/img/structure/B6635613.png)
![2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid](/img/structure/B6635621.png)
![4-[(4-Chloro-2-methylbenzoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6635623.png)
![(2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid](/img/structure/B6635627.png)
![3-[(4-Chloro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6635630.png)
![4-Methyl-2-[(2-phenylpropanoylamino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B6635638.png)
![2-[4-(2-Phenylpropanoyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B6635644.png)